Sedoheptulose 1-phosphate

Description

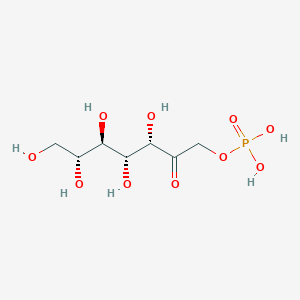

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15O10P |

|---|---|

Molecular Weight |

290.16 g/mol |

IUPAC Name |

[(3S,4R,5R,6R)-3,4,5,6,7-pentahydroxy-2-oxoheptyl] dihydrogen phosphate |

InChI |

InChI=1S/C7H15O10P/c8-1-3(9)5(11)7(13)6(12)4(10)2-17-18(14,15)16/h3,5-9,11-13H,1-2H2,(H2,14,15,16)/t3-,5-,6-,7-/m1/s1 |

InChI Key |

JPTRNFAYXMBCLJ-SHUUEZRQSA-N |

SMILES |

C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)O |

Origin of Product |

United States |

The Significance of Heptose Phosphates in Biochemical Pathways

Heptose phosphates are fundamental intermediates in two critical metabolic pathways: the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and the Calvin Cycle. In the non-oxidative phase of the PPP, these seven-carbon sugar phosphates are key to the interconversion of pentoses and hexoses, thereby providing precursors for nucleotide and aromatic amino acid biosynthesis. hmdb.ca The PPP is a vital component of cellular metabolism, responsible for generating NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress. wikipedia.org

In photosynthetic organisms, heptose phosphates are crucial for the regeneration phase of the Calvin Cycle, the primary pathway for carbon fixation. The cycle facilitates the conversion of carbon dioxide into organic compounds, a process fundamental to life on Earth.

Biosynthesis of Sedoheptulose 1 Phosphate

Transcriptional and Translational Control Mechanisms

The expression of the enzymes responsible for S1P synthesis is governed by complex regulatory networks that respond to cellular needs and environmental signals. These mechanisms ensure that the production of S1P is coordinated with interconnected pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).

Long-term metabolic control is often achieved by regulating gene expression at both the transcriptional and translational levels wiley.com. Post-transcriptional regulation, in particular, allows for rapid adjustments in enzyme concentrations. For instance, the Carbon Storage Regulator (Csr) system in Escherichia coli is a post-transcriptional system that controls the balance of metabolic pools in upper glycolysis by modulating the translation of key enzymes wiley.com. While not directly targeting S1P synthesis enzymes in the provided literature, this exemplifies the type of control that can affect precursor availability.

Translational regulation can be faster than transcriptional control in response to cellular stress, as it is a step closer to the final protein product diva-portal.org. The efficiency of mRNA translation can be modulated to rapidly alter the levels of specific enzymes. For example, in yeast, the expression of sedoheptulose-1,7-bisphosphatase (Shb17), an enzyme in a related pathway, is correlated with the levels of ribosomal proteins, indicating a coordination of its synthesis with the demand for ribose phosphate during ribosome production uniprot.org.

In specific contexts, such as immune responses, the expression of related metabolic enzymes is actively regulated. For example, the expression of sedoheptulokinase (CARKL), which phosphorylates sedoheptulose (B1238255) to sedoheptulose-7-phosphate, is significantly downregulated at the mRNA level in response to bacterial challenge, thereby redirecting metabolic flux through the PPP nih.govfrontiersin.org. While this enzyme produces a different isomer, its regulation highlights how transcriptional changes in heptose metabolism are crucial for cellular function.

Allosteric Regulation of Key Synthetic Enzymes

Allosteric regulation provides a mechanism for the rapid, short-term control of enzymatic activity in response to fluctuating metabolite concentrations wiley.comnih.gov. This allows metabolic pathways to adapt quickly to the cell's immediate needs nih.gov. The key enzymes in S1P biosynthesis are subject to such regulation.

Fructose-1,6-bisphosphatase (FBPase) , an enzyme that shares characteristics with sedoheptulose-1,7-bisphosphatase, is a well-studied example of allosteric control. It is notably inhibited by AMP, which signals a low energy state in the cell virginia.edu. This regulation helps to control the flow of carbons through gluconeogenesis and the Calvin cycle virginia.eduasm.org.

Phosphoribulokinase (PRK) , another key enzyme in carbon fixation pathways, is subject to allosteric inhibition by several metabolites, including its own product, ribulose-1,5-bisphosphate (RuBP), and ADP annualreviews.org. Recent studies have also identified isocitrate as a novel non-competitive inhibitor of PRK in cyanobacteria, demonstrating the complex layers of metabolic feedback nih.gov.

While direct allosteric regulation data for the specific synthesis of sedoheptulose 1-phosphate is not extensively detailed in the provided results, the regulation of analogous and related enzymes provides a framework for understanding its control. The table below summarizes known allosteric regulators for key enzyme classes involved in or related to S1P metabolism.

| Enzyme Class | Activators | Inhibitors | Regulatory Role |

| Phosphofructokinase (PFK) | Fructose (B13574) 6-phosphate (positive cooperativity) researchgate.net | ATP | Regulates commitment step in glycolysis, affecting precursor availability. |

| Fructose-bisphosphatase (FBPase) | - | AMP virginia.edu, Glycerate annualreviews.org | Controls a key step in gluconeogenesis and the Calvin cycle. |

| Sedoheptulose-bisphosphatase (SBPase) | - | Sedoheptulose-7-phosphate, Inorganic phosphate (Pi), RuBP annualreviews.orgwikipedia.org | Regulates the regenerative phase of the Calvin cycle. |

| Phosphoribulokinase (PRK) | - | ADP, Ribulose-1,5-bisphosphate (RuBP), 6-phosphogluconate, Isocitrate annualreviews.orgnih.gov | Controls the final step of RuBP regeneration in the Calvin cycle. |

Catabolism and Metabolic Fate of this compound

The breakdown and subsequent metabolic utilization of this compound are governed by specific enzymatic activities that channel its carbon skeleton into mainstream metabolic pathways. This process is critical for preventing the accumulation of this intermediate and for salvaging its carbon atoms for essential cellular functions.

Enzymatic Conversion of this compound

The catabolism of this compound is primarily initiated by its conversion to a more metabolically versatile intermediate, sedoheptulose 7-phosphate. This transformation is a key step that dictates its entry into the pentose phosphate pathway.

Sedoheptulokinase (SHPK) is a pivotal enzyme in the metabolism of sedoheptulose. mdpi.comuniprot.org It catalyzes the phosphorylation of sedoheptulose to form sedoheptulose 7-phosphate (S7P), an important intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). mdpi.comfrontiersin.org This reaction allows the carbon from sedoheptulose to enter the PPP, a pathway crucial for producing NADPH and the precursors for nucleotide biosynthesis. mdpi.comwiley.com The activity of SHPK can, therefore, regulate the flux of metabolites through the PPP. mdpi.comfrontiersin.org In some contexts, SHPK is seen as providing a glycolysis-independent entry point into the non-oxidative PPP. wiley.com

This compound can be conceptually linked to sedoheptulose 1,7-bisphosphate, a key intermediate in the Calvin cycle and a metabolite that can be formed in the pentose phosphate pathway. nih.gov Sedoheptulose 1,7-bisphosphate can be generated from the condensation of dihydroxyacetone phosphate (DHAP) and erythrose-4-phosphate by the enzyme aldolase (B8822740). nih.govmdpi.com Subsequently, sedoheptulose-1,7-bisphosphatase (SBPase) catalyzes the dephosphorylation of sedoheptulose 1,7-bisphosphate to yield sedoheptulose 7-phosphate. wikipedia.org While a direct enzymatic conversion of this compound to sedoheptulose 1,7-bisphosphate is not a commonly cited major pathway, the potential for such a reaction exists, likely through the action of a kinase. In some organisms, pyrophosphate-dependent phosphofructokinase has been shown to catalyze the reverse reaction, the dephosphorylation of sedoheptulose 1,7-bisphosphate to sedoheptulose 7-phosphate, suggesting a potential for interconversion under specific metabolic conditions. nih.govresearchgate.net

Beyond the well-established role of SHPK, other enzymatic activities may contribute to the transformation of this compound. The existence of phosphatases that could potentially act on this compound to release free sedoheptulose cannot be entirely ruled out, although this is less documented in mainstream metabolic charts. The structural similarity of this compound to other sugar phosphates suggests that it might be a substrate for other, less specific carbohydrate-modifying enzymes, but further research is needed to elucidate these potential transformations.

Integration of this compound into Downstream Metabolic Networks

Once converted to sedoheptulose 7-phosphate, the carbon skeleton of the original this compound is poised to enter the broader metabolic landscape of the cell. This integration is crucial for the cell's ability to adapt to different metabolic demands, including biosynthesis and redox balance.

Potential Crosstalk with Glycolysis and Gluconeogenesis Intermediates

Table 1: Key Enzymes and Reactions in this compound Metabolism

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

| Sedoheptulokinase (SHPK) | Sedoheptulose, ATP | Sedoheptulose 7-phosphate, ADP | Pentose Phosphate Pathway |

| Aldolase | Dihydroxyacetone phosphate, Erythrose 4-phosphate | Sedoheptulose 1,7-bisphosphate | Pentose Phosphate Pathway |

| Sedoheptulose-1,7-bisphosphatase (SBPase) | Sedoheptulose 1,7-bisphosphate, H₂O | Sedoheptulose 7-phosphate, Pi | Pentose Phosphate Pathway, Calvin Cycle |

| Transaldolase | Sedoheptulose 7-phosphate, Glyceraldehyde 3-phosphate | Fructose 6-phosphate, Erythrose 4-phosphate | Pentose Phosphate Pathway |

Environmental Stressors Impacting this compound Metabolic Profile

The metabolic processing of sedoheptulose and its phosphorylated derivatives is a critical component of central carbon metabolism, particularly within the non-oxidative branch of the Pentose Phosphate Pathway (PPP) and the Calvin-Benson Cycle. While this compound itself is not a primary intermediate, its metabolic fate is inextricably linked to the synthesis and catabolism of Sedoheptulose 1,7-bisphosphate (SBP) . The key catabolic step involving the phosphate at the 1-position is the irreversible dephosphorylation of SBP by the enzyme Sedoheptulose-1,7-bisphosphatase (SBPase) to yield Sedoheptulose 7-phosphate (S7P). Therefore, understanding the impact of environmental stressors on the metabolic profile of the 1-phosphate of sedoheptulose requires examining the factors that influence the enzymes responsible for the synthesis (e.g., Aldolase) and breakdown (SBPase) of SBP.

Effects of pH Fluctuations

The enzymatic activities governing the turnover of sedoheptulose phosphates are highly sensitive to changes in pH. Cellular compartments, such as the chloroplast stroma where SBPase is active, experience pH shifts, for instance, during light-to-dark transitions in photosynthetic organisms. These fluctuations serve as a regulatory mechanism but can also represent a stress if they deviate from the optimal range.

The synthesis of SBP from dihydroxyacetone phosphate (DHAP) and erythrose-4-phosphate (E4P) is catalyzed by aldolase. Fructose-1,6-bisphosphate aldolase (FBA), which can catalyze this type of reaction, generally exhibits a broad pH optimum in the neutral to alkaline range. For example, FBA from Staphylococcus aureus has an optimal pH range of 7.5-9.0, while FBA from the archaeon Ignicoccus hospitalis functions best between pH 7.0 and 8.5. nih.govuniprot.org This suggests that both the synthesis and the catabolism of SBP are finely tuned by cellular pH, and significant deviations from the optimal alkaline range can drastically alter the metabolic flux, leading to either accumulation or depletion of SBP.

| Enzyme | Organism Source | Optimal pH Range | Reference(s) |

| Sedoheptulose-1,7-bisphosphatase (SBPase) | Spinach (Spinacia oleracea) | Alkaline (shifts with Mg²⁺) | nih.gov |

| Fructose-1,6-bisphosphate Aldolase (FBA) | Staphylococcus aureus | 7.5 - 9.0 | nih.gov |

| Fructose-1,6-bisphosphate Aldolase (FBA) | Ignicoccus hospitalis | 7.0 - 8.5 | uniprot.org |

Influence of Oxygen Levels

Oxygen levels, particularly conditions that lead to the formation of reactive oxygen species (ROS), profoundly impact the metabolic fate of sedoheptulose phosphates. Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. The PPP plays a central role in mitigating oxidative stress through its production of NADPH, which is required for the regeneration of antioxidants like glutathione. nih.govwikipedia.org

Research Findings: Studies on human hepatoma cells have demonstrated that exposure to oxidative stress via hydrogen peroxide (H₂O₂) treatment leads to a significant accumulation of SBP. nih.govnih.gov This accumulation suggests that under oxidative stress, the removal of the 1-phosphate group from SBP is impaired. The underlying mechanism for this impairment is the high sensitivity of the SBPase enzyme to oxidative damage. wikipedia.org SBPase contains critical cysteine residues in its active site that are vulnerable to irreversible oxidative carbonylation by ROS. This modification inactivates the enzyme, halting the conversion of SBP to S7P and causing SBP to accumulate. wikipedia.org

Concurrently, oxidative stress increases the demand for NADPH to support antioxidant systems. nih.govfrontiersin.org This demand can increase the flux of glucose into the oxidative branch of the PPP, which may alter the availability of precursors like erythrose-4-phosphate and fructose 6-phosphate, further influencing the steady-state levels of non-oxidative PPP intermediates, including SBP. nih.govfrontiersin.org

| Stressor | Cellular System | Observed Effect on Sedoheptulose Phosphate Metabolism | Reference(s) |

| Oxidative Stress (H₂O₂) | Human Hepatoma Cells | Significant elevation in the level of Sedoheptulose 1,7-bisphosphate (SBP). | nih.govnih.gov |

| Oxidative Stress (ROS) | Plants | Inactivation of Sedoheptulose-1,7-bisphosphatase (SBPase) via oxidative carbonylation of cysteine residues. | wikipedia.org |

Impact of Temperature Variations

Temperature is a critical environmental factor that can significantly alter metabolic rates and enzyme stability. Both heat and cold stress can disrupt the delicate balance of pathways like the PPP, affecting the metabolic profile of sedoheptulose phosphates.

Research Findings: Low-temperature stress (chilling) can induce an imbalance in metabolic processes that leads to increased ROS production. wikipedia.org Consequently, chilling can cause the oxidative inactivation of SBPase, mirroring the effects seen under direct oxidative stress. This inhibition of SBPase activity under cold conditions can be a limiting factor for photosynthesis and growth. Underscoring this relationship, the overexpression of SBPase in transgenic tomato plants has been shown to confer enhanced tolerance to chilling stress. mdpi.com

Conversely, heat stress also significantly impacts the PPP. In Brassica napus (oilseed rape), prolonged heat treatment resulted in the downregulation of genes involved in the PPP. frontiersin.orgbiorxiv.org Similarly, in scallops (Mizuhopecten yessoensis), long-term starvation combined with heat stress led to the downregulation of key PPP genes, suggesting decreased carbohydrate decomposition and utilization through this pathway. mdpi.com While some enzymes, such as the FBA from Staphylococcus aureus, can be remarkably thermostable, they still possess an optimal temperature for activity (37°C in this case), beyond which their function declines. nih.gov These findings indicate that temperature extremes disrupt the normal flux through the PPP, thereby altering the synthesis and catabolism of SBP and the ultimate fate of its 1-phosphate group.

| Stressor | Organism/System | Observed Effect on Sedoheptulose Phosphate Metabolism / PPP | Reference(s) |

| Chilling Stress | Plants | Induces ROS production, leading to oxidative inactivation of SBPase. | wikipedia.org |

| SBPase Overexpression | Tomato Plants | Confers enhanced tolerance to chilling stress. | mdpi.com |

| Prolonged Heat Stress | Brassica napus | Downregulation of genes involved in the Pentose Phosphate Pathway. | frontiersin.orgbiorxiv.org |

| Heat & Starvation Stress | Scallop (M. yessoensis) | Downregulation of PGD and tktA genes, suggesting decreased carbohydrate decomposition via the PPP. | mdpi.com |

Historical Context and Discovery

The discovery of sedoheptulose (B1238255) phosphates dates back to the mid-20th century, with the pioneering work of Bernard L. Horecker and his colleagues. Their 1953 paper, "The formation of sedoheptulose phosphate (B84403) from pentose (B10789219) phosphate," was a landmark in understanding the intricate steps of the pentose phosphate pathway. nih.govbiographicalmemoirs.org This research laid the groundwork for identifying the various phosphorylated intermediates in this critical metabolic route.

Further research by Nigam, Sie, and Fishman in 1959 reported the "Natural Occurrence of Sedoheptulose Monophosphate in Liver" as a product of the incubation of rat liver supernatant with adenosine (B11128). researchgate.net This finding provided evidence for the existence of sedoheptulose monophosphates in mammalian tissues, contributing to the expanding knowledge of carbohydrate metabolism. While these early studies were foundational, the specific characterization and differentiation of the 1-phosphate and 7-phosphate isomers evolved with the advancement of analytical techniques.

Biological and Physiological Significance of Sedoheptulose 1 Phosphate

Role as a Ribosomal Metabolite

While some commercial sources refer to sedoheptulose-1-phosphate as a ribosomal metabolite produced by marine microorganisms, a more precise scientific context places its significance within the process of "riboneogenesis". nih.govcymitquimica.com Riboneogenesis is a metabolic pathway identified in yeast that converts intermediates from glycolysis into ribose-5-phosphate (B1218738), a crucial component of nucleic acids and nucleotides, without the concurrent production of NADPH. nih.gov

This pathway is particularly active when the demand for ribose is high relative to the need for NADPH, such as during ribosome biogenesis. nih.gov The process involves the synthesis of sedoheptulose-1,7-bisphosphate, which is then dephosphorylated in a committed step by the enzyme sedoheptulose-1,7-bisphosphatase (SBPase) to yield sedoheptulose-7-phosphate. nih.gov This sedoheptulose-7-phosphate is subsequently converted into ribose-5-phosphate by enzymes of the non-oxidative pentose (B10789219) phosphate (B84403) pathway. nih.govuniprot.orgyeastgenome.org Therefore, the flux involving sedoheptulose (B1238255) phosphates is intricately linked to the rate of ribosome production, establishing its role as a key metabolite in cellular growth and proliferation programs.

Regulatory Implications in Cellular Homeostasis

The metabolism of sedoheptulose phosphates is a critical node in the regulation of cellular homeostasis, particularly in balancing carbon flux and responding to the availability of inorganic phosphate.

Involvement in Carbon Flux Partitioning

Sedoheptulose phosphates are central to partitioning carbon between different metabolic pathways, most notably glycolysis and the pentose phosphate pathway (PPP). The bioavailability of sedoheptulose-7-phosphate (S7P) acts as a rheostat for carbon flux at this critical interface. nih.govebi.ac.uk This regulation is pivotal for dynamic carbon re-routing, an essential element of cellular transformations seen in immune cell activation and tumor formation. nih.gov

The enzyme sedoheptulose kinase (SHPK), which phosphorylates sedoheptulose to S7P, is a key regulator of this carbon flux. researchgate.net By controlling the supply of S7P, SHPK influences whether carbon is directed towards the PPP for the synthesis of NADPH and nucleic acid precursors or routed through glycolysis for energy production. nih.govresearchgate.net

In photosynthetic organisms, the enzyme sedoheptulose-1,7-bisphosphatase (SBPase) exerts significant control over the carbon flux in the Calvin cycle. wikipedia.orgfrontiersin.orgoup.com This enzyme catalyzes an irreversible step and is positioned at a branch point between the regenerative phase of the cycle and the assimilatory portions that lead to starch biosynthesis. frontiersin.org Even small decreases in SBPase activity can lead to significant reductions in photosynthetic carbon fixation, demonstrating its critical role in managing carbon allocation. wikipedia.org Overexpression of SBPase or a bifunctional FBP/SBPase can lead to a global reprogramming of carbon metabolism, enhancing photosynthetic carbon fixation and partitioning carbon towards non-storage carbohydrates. nih.gov

Contribution to Phosphate Homeostasis

The interconversion of sedoheptulose phosphates is directly tied to cellular phosphate homeostasis. The reaction catalyzed by sedoheptulose-1,7-bisphosphatase (SBPase) involves the dephosphorylation of sedoheptulose-1,7-bisphosphate, releasing inorganic phosphate (Pi) into the cellular pool. wikipedia.orgfrontiersin.org The activity of SBPase is, in turn, subject to negative feedback regulation by its products, including inorganic phosphate. wikipedia.org This creates a feedback loop where high levels of inorganic phosphate can inhibit the enzyme, thus modulating the pathway's flux in response to cellular phosphate status.

Furthermore, some organisms, particularly cellulolytic clostridia, utilize a pyrophosphate (PPi)-dependent phosphofructokinase (PFK) that can convert sedoheptulose-7-phosphate to sedoheptulose-1,7-bisphosphate. wur.nl The use of PPi instead of ATP as the phosphoryl donor is a key strategy for managing cellular energy and phosphate pools, especially in anaerobic environments. wur.nl This highlights an alternative mechanism by which sedoheptulose phosphate metabolism is integrated with the broader phosphate and energy balance of the cell. The enzymatic reactions governing sedoheptulose phosphates, therefore, act as control points that respond to and influence the availability of inorganic phosphate.

Sedoheptulose 1-Phosphate as a Research Target

The unique position of sedoheptulose phosphates in metabolism, particularly in pathways essential for bacteria but absent in humans, has made them attractive targets for research and development, especially in the field of antibiotics.

Investigation of Structural Properties Similar to ATP and ADP

Some commercial suppliers have noted that sedoheptulose-1-phosphate possesses structural properties similar to adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). cymitquimica.com While a direct structural mimicry is an oversimplification, as sedoheptulose-1-phosphate is a sugar phosphate and ATP/ADP are nucleotides, the connection lies in their interaction with a common set of enzymes. The research focus is less on a direct structural analogy and more on the role of sedoheptulose phosphates as substrates in ATP/ADP-dependent reactions.

For instance, the biosynthesis of ADP-heptose from sedoheptulose-7-phosphate in bacteria involves enzymes that utilize ATP as both a phosphate donor and as the source of the ADP moiety that is ultimately attached to the sugar. pnas.org In these reactions, enzymes like HldE (a bifunctional kinase/nucleotidyltransferase) bind both S7P and ATP to catalyze the formation of an ADP-sugar. pnas.org Similarly, sedoheptulose kinase (SHPK) uses ATP to phosphorylate sedoheptulose, producing ADP and sedoheptulose-7-phosphate. ebi.ac.uk The ability of these enzyme active sites to bind both a sedoheptulose phosphate and a nucleotide like ATP or ADP underscores a functional relationship that is a key area of investigation for designing enzyme inhibitors.

Exploration of its Role in Antibiotic Mechanisms and Resistance (Research Perspective)

The pathway that converts sedoheptulose-7-phosphate into ADP-L-glycero-β-D-manno-heptose is a critical area of research for developing new antibiotics. pnas.org This pathway is essential for the biosynthesis of the inner core of lipopolysaccharide (LPS) in Gram-negative bacteria. Since this pathway is absent in humans, its enzymes are highly attractive targets for new therapeutic agents.

Research has shown that disrupting the synthesis of ADP-heptose from its precursor, sedoheptulose-7-phosphate, can make bacterial cells significantly more vulnerable to existing antibiotics. wur.nl Inhibiting enzymes in this pathway, such as the D-glycero-β-D-manno-heptose 7-phosphate kinase (HldA), results in defective LPS, which in turn increases the sensitivity of bacteria to hydrophobic antibiotics and host defense mechanisms. Therefore, inhibitors of this pathway are being explored as antibiotic adjuvants that could be co-administered with current antibiotics to enhance their efficacy and combat resistance. Moreover, studies on E. coli have demonstrated that impairing the efflux of sedoheptulose-7-phosphate from the pentose phosphate pathway leads to increased bacterial sensitivity to a wide range of antibiotics. pnas.org This suggests that targeting pentose phosphate metabolism, and specifically the nodes involving sedoheptulose phosphates, is a promising strategy for potentiating the effects of clinically important antimicrobials. pnas.org

Data Tables

Table 1: Key Enzymes in Sedoheptulose Phosphate Metabolism

| Enzyme | Abbreviation | Reaction Catalyzed | Regulatory Role |

|---|---|---|---|

| Sedoheptulose-1,7-bisphosphatase | SBPase | Sedoheptulose-1,7-bisphosphate → Sedoheptulose-7-phosphate + Pi | Key control point in Calvin cycle carbon flux; inhibited by inorganic phosphate. wikipedia.orgfrontiersin.org |

| Sedoheptulose Kinase | SHPK | Sedoheptulose + ATP → Sedoheptulose-7-phosphate + ADP | Regulates carbon flux between glycolysis and the Pentose Phosphate Pathway. nih.govresearchgate.net |

| Phosphofructokinase (PPi-dependent) | PPi-PFK | Sedoheptulose-7-phosphate + PPi ↔ Sedoheptulose-1,7-bisphosphate | Reversible reaction used in some bacteria to connect pentose metabolism, using pyrophosphate. wur.nl |

| Fructose (B13574) Bisphosphate Aldolase (B8822740) | FBA | Dihydroxyacetone-phosphate + Erythrose-4-phosphate ↔ Sedoheptulose-1,7-bisphosphate | Synthesizes SBP, linking it to glycolytic intermediates. nih.gov |

| HldE / SepB | - | Bifunctional kinase and nucleotidyltransferase activities in ADP-heptose synthesis from S7P. | Essential for bacterial LPS biosynthesis; target for antibiotic adjuvants. pnas.org |

Table 2: Research Findings on Sedoheptulose Phosphate Pathways as Antibiotic Targets

| Research Finding | Organism(s) Studied | Implication for Antibiotic Development |

|---|---|---|

| Disruption of ADP-heptose synthesis from S7P increases vulnerability to antibiotics. | Escherichia coli | Targeting enzymes in this pathway can restore sensitivity to existing drugs. wur.nl |

| Inhibition of HldA, an enzyme in the ADP-heptose pathway, leads to defective LPS. | Burkholderia cenocepacia | Development of HldA inhibitors as antibiotic adjuvants to enhance efficacy against Gram-negative bacteria. |

| Impaired efflux of S7P from the PPP increases sensitivity to diverse antibiotics. | Escherichia coli | Targeting PPP regulation could be a broad strategy to potentiate antibiotic killing. pnas.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-phosphoglycerate |

| Adenosine diphosphate (ADP) |

| Adenosine triphosphate (ATP) |

| ADP-D-glycero-β-D-manno-heptose |

| ADP-L-glycero-β-D-manno-heptose |

| Dihydroxyacetone phosphate |

| Erythrose-4-phosphate |

| Fructose-1,6-bisphosphate |

| Fructose-6-phosphate |

| Glucose |

| Glucose-6-phosphate |

| Glyceraldehyde-3-phosphate |

| Inorganic phosphate (Pi) |

| Lipopolysaccharide (LPS) |

| NADPH |

| Pyrophosphate (PPi) |

| Ribose-5-phosphate |

| Ribulose-1,5-bisphosphate |

| Sedoheptulose |

| Sedoheptulose-1,7-bisphosphate |

| Sedoheptulose-1-phosphate |

| Sedoheptulose-7-phosphate |

| Starch |

| Sucrose |

Advanced Research Methodologies for Sedoheptulose 1 Phosphate Analysis

Quantitative and Qualitative Metabolomic Profiling Techniques

Metabolomic profiling provides a comprehensive snapshot of the small-molecule chemistry within a biological system. For sedoheptulose (B1238255) 1-phosphate, several powerful techniques are utilized to distinguish it from other structurally similar sugar phosphates and to quantify its abundance.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the analysis of carbohydrates, including sugar phosphates. researchgate.net This technique is particularly adept at separating complex mixtures of isomers. HPAEC-PAD has been successfully applied to resolve various sugar phosphates, and its high sensitivity allows for the detection of these compounds in intricate biological samples. researchgate.netnih.gov While HPAEC-PAD offers excellent separation and sensitivity for quantification, it does not provide the isotopic resolution required for metabolic flux analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Isomer Separation and Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (MS/MS), are indispensable tools for the analysis of sedoheptulose 1-phosphate. These methods are crucial for separating and identifying structural isomers, which have identical masses and can be challenging to distinguish. oup.com

Various LC techniques, including ion-pair chromatography and hydrophilic interaction liquid chromatography (HILIC), are employed to separate sugar phosphates prior to mass analysis. oup.com Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting product ions. For sedoheptulose 1,7-bisphosphate, a related compound, characteristic fragmentation patterns in negative-ion mode include the loss of phosphate (B84403) groups and the appearance of signature ions at m/z 79.0 (PO₃⁻) and 97.0 (H₂PO₄⁻). This level of detail allows for confident identification and quantification of sedoheptulose phosphates in complex biological extracts. nih.gov

Recent advancements in LC-MS/MS methods have enabled the efficient separation and detection of a wide range of phosphorylated sugars, including sedoheptulose 7-phosphate, from plant and microbial extracts. oup.comoup.com These methods often utilize multiple reaction monitoring (MRM) for targeted quantification, providing high sensitivity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. weebly.com For this compound and its derivatives, NMR provides detailed information about the connectivity and spatial arrangement of atoms. Both ¹H and ³¹P NMR are particularly informative. For instance, in ³¹P NMR of a related bisphosphate compound, distinct signals can be observed for each phosphate group.

Beyond structural analysis, NMR is also a valuable tool for metabolic tracing. By using isotopically labeled substrates, such as ¹³C-labeled glucose, researchers can follow the flow of carbon atoms through metabolic pathways and into this compound. wikipedia.org This provides direct evidence of pathway activity and helps to elucidate the metabolic origins of the compound.

Enzymatic Assay Development for this compound Reactivity

Enzymatic assays are crucial for studying the reactivity of this compound and the enzymes that act upon it. These assays typically involve monitoring the production or consumption of a substrate or product over time.

For example, the activity of sedoheptulose-1,7-bisphosphatase (SBPase), an enzyme that hydrolyzes a related compound, can be measured spectrophotometrically. elifesciences.orgelifesciences.org This is often done by coupling the reaction to other enzymes that produce a detectable change, such as the reduction of NADP⁺ to NADPH, which can be monitored by an increase in absorbance at 340 nm. elifesciences.orgnih.gov The development of such assays is critical for characterizing enzyme kinetics, identifying inhibitors and activators, and understanding how the reactivity of sedoheptulose phosphates is regulated within the cell. elifesciences.orgwikipedia.org

The synthesis of sedoheptulose 1,7-bisphosphate, a substrate for some of these enzymatic assays, can be achieved in vitro using fructose (B13574) 1,6-bisphosphate aldolase (B8822740) proteins. nih.gov

Isotopic Labeling and Metabolic Flux Analysis for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic networks. wikipedia.org By supplying cells or organisms with a substrate labeled with a stable isotope (e.g., ¹³C), researchers can track the incorporation of the label into downstream metabolites like this compound. semanticscholar.org

This approach, combined with mass spectrometry or NMR analysis, allows for the determination of metabolic fluxes—the rates of reactions in a metabolic network. mdpi.comoup.com For example, studies using ¹³C-labeled glucose have been instrumental in understanding the flow of carbon through the pentose (B10789219) phosphate pathway (PPP) and the Calvin-Benson cycle, both of which involve sedoheptulose phosphates. mdpi.comnih.gov

Metabolic flux analysis (MFA) provides a quantitative understanding of cellular metabolism and can reveal how metabolic pathways are rewired in response to genetic or environmental changes. mdpi.comresearchgate.net For instance, it has been used to show a directional shift in the non-oxidative pentose phosphate pathway to support phagocytosis in granulocytes. mdpi.com

Genetic Engineering and Molecular Biology Approaches

Genetic engineering and molecular biology techniques provide powerful tools to investigate the synthesis and function of this compound. By manipulating the genes that encode enzymes involved in its metabolism, researchers can study the effects on cellular processes.

For instance, the inactivation of the gene encoding 6-phosphofructokinase in Corynebacterium glutamicum was shown to redirect carbon flux towards the pentose phosphate pathway, leading to the synthesis of sedoheptulose. researchgate.netnih.gov Furthermore, overexpressing key enzymes identified through transcriptome analysis led to a significant increase in sedoheptulose production. researchgate.netnih.gov

In photosynthetic organisms, overexpressing sedoheptulose-1,7-bisphosphatase (SBPase) has been shown to enhance photosynthesis and growth under certain conditions. frontiersin.org These genetic manipulation studies, coupled with the analytical techniques described above, are crucial for understanding the in vivo role of this compound and for developing strategies to engineer metabolic pathways for biotechnological applications. researchgate.netgoogle.com

Gene Expression Modulation of Enzymes Involved in S1P Metabolism

Modulating the expression of genes that encode key metabolic enzymes is a powerful strategy to study the in vivo function and regulatory importance of pathways involving sedoheptulose phosphates. By overexpressing or suppressing these genes, researchers can observe the resulting changes in metabolic profiles, growth, and stress tolerance. A primary target for these studies is sedoheptulose-1,7-bisphosphatase (SBPase), an enzyme critical to the Calvin-Benson cycle that catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate. mdpi.comnih.gov

Research in various plant species has demonstrated that the expression level of the SBPase gene directly correlates with photosynthetic capacity and plant development. For instance, studies in upland cotton (Gossypium hirsutum) revealed that the GhSBPase gene is highly expressed in leaves and its expression is influenced by various abiotic stresses, including drought, salt, and extreme temperatures. nih.gov Similarly, in tomato (Solanum lycopersicum), the expression of the SlSBPASE gene was found to be significantly inhibited by treatments that induce leaf senescence, such as prolonged darkness and the application of methyl jasmonate. mdpi.com Overexpression of SBPase in tomato has been shown to increase the rate of CO2 fixation and carbohydrate accumulation, thereby enhancing tolerance to low-temperature stress. nih.gov These findings underscore the pivotal role of SBPase in controlling carbon flux through the Calvin cycle. nih.gov

The following table summarizes key findings from studies involving the modulation of SBPase gene expression.

Table 1: Research Findings on the Modulation of SBPase Gene Expression

| Species | Gene | Experimental Condition | Key Finding on Gene Expression | Reference |

|---|---|---|---|---|

| Upland Cotton (Gossypium hirsutum) | GhSBPase | Drought, salt, high/low temperature | Expression levels change in response to various abiotic stresses. | nih.gov |

| Tomato (Solanum lycopersicum) | SlSBPASE | Methyl Jasmonate Treatment | Expression was significantly suppressed, linking it to JA-induced senescence. | mdpi.com |

| Tomato (Solanum lycopersicum) | SlSBPASE | Prolonged Dark Treatment | Expression was dramatically inhibited compared to controls. | mdpi.com |

Mutagenesis Studies to Investigate Enzyme Functionality

Mutagenesis is a fundamental technique used to dissect the functional and regulatory properties of enzymes. By creating specific mutations in the genes encoding enzymes of the sedoheptulose phosphate pathway, scientists can identify critical amino acid residues, investigate catalytic mechanisms, and uncover the physiological consequences of enzyme deficiency.

Site-directed mutagenesis has been instrumental in identifying the redox-active cysteine residues responsible for the light-dependent regulation of SBPase activity. researchgate.net SBPase is activated in the light via the ferredoxin-thioredoxin system, which reduces a disulfide bond within the enzyme. wikipedia.org Mutagenesis studies have pinpointed the specific cysteine residues that form this regulatory bond, confirming their essential role in enzyme activation. researchgate.net

Furthermore, the generation of knockout mutants provides clear evidence of an enzyme's role in the broader context of organismal physiology. A study involving a tomato mutant with a non-functional SlSBPASE gene (slsbpase) demonstrated severe phenotypic changes. mdpi.com These mutant plants exhibited classic signs of senescence, including significant chlorophyll (B73375) loss, reduced CO2 assimilation rates, and increased membrane ion leakage, directly implicating SBPase in maintaining photosynthetic integrity and delaying senescence. mdpi.com In the bacterium Sinorhizobium meliloti, mutations in the transketolase gene, which is involved in the non-oxidative pentose phosphate pathway, led to a dramatic 20-fold reduction in the sedoheptulose-7-phosphate pool, highlighting the enzyme's critical role in producing this key metabolite. nih.gov

The table below provides an overview of findings from mutagenesis studies on enzymes related to sedoheptulose phosphate metabolism.

Table 2: Functional Insights from Mutagenesis of Enzymes in Sedoheptulose Phosphate Metabolism

| Enzyme | Organism | Mutation Type | Key Functional Finding | Reference |

|---|---|---|---|---|

| Sedoheptulose-1,7-bisphosphatase (SBPase) | Plants | Site-directed mutagenesis | Identified the specific redox-active cysteine residues (Cys52, Cys57) responsible for light-dependent regulation. | researchgate.netwikipedia.org |

| Sedoheptulose-1,7-bisphosphatase (SBPase) | Tomato (Solanum lycopersicum) | Gene knockout (slsbpase mutant) | Mutation led to a senescent phenotype, including chlorophyll loss and repressed photosynthesis, confirming the enzyme's role in plant health. | mdpi.com |

| Transketolase | Sinorhizobium meliloti | Gene mutation (tkt mutant) | Resulted in a 20-fold reduction in the sedoheptulose-7-phosphate pool, demonstrating its role in the pentose phosphate pathway. | nih.gov |

Comparative Biochemistry and Evolutionary Perspectives of Sedoheptulose Phosphates

Phylogenetic Distribution and Diversity of Sedoheptulose (B1238255) 1-Phosphate Metabolism

The direct metabolism of sedoheptulose 1-phosphate is not a widely characterized central metabolic pathway. Its presence has been noted in specific biological contexts, such as in marine microorganisms where it is described as a ribosomal metabolite. biosynth.comcymitquimica.com Research has also identified the accumulation of sedoheptulose 1,7-bisphosphate, a related compound, in human hepatoma cells under conditions of oxidative stress, with its formation being dependent on the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov

While dedicated pathways for this compound remain poorly defined, its metabolic connections can be inferred through the action of enzymes like fructose-bisphosphate aldolase (B8822740), which can catalyze reactions involving other ketose 1-phosphates, including sedoheptulose 1,7-bisphosphate. wikipedia.org

In contrast, the metabolism of other sedoheptulose phosphates is well-documented and phylogenetically widespread. A significant variation of the pentose phosphate pathway, known as the sedoheptulose 1,7-bisphosphate pathway (SBPP), has been identified in a diverse array of anaerobic bacteria, particularly within the human gut microbiome. nih.gov This pathway serves as a crucial link between pentose metabolism and glycolysis, especially in organisms that lack the transaldolase enzyme. Bioinformatic analyses and enzymatic assays have confirmed the distribution of the SBPP across phyla such as Bacteroidetes, Firmicutes, Proteobacteria, Verrucomicrobia, and Lentisphaerae. nih.gov In these organisms, the pathway facilitates the degradation of C5 sugars derived from dietary fibers. nih.gov

Another key pathway, the Calvin-Benson-Bassham (CBB) cycle, relies on the dephosphorylation of sedoheptulose 1,7-bisphosphate to sedoheptulose 7-phosphate. This cycle is fundamental to carbon fixation in photosynthetic organisms, including plants, algae, and cyanobacteria. elifesciences.org Genomic evidence for the SBPase variant of the CBB cycle has been found in various bacterial taxa, including members of the Actinobacteriota. oup.com

| Metabolic Pathway | Key Sedoheptulose Phosphate Intermediate(s) | Primary Function | Key Enzymes | Phylogenetic Distribution |

|---|---|---|---|---|

| Calvin-Benson-Bassham (CBB) Cycle | Sedoheptulose 1,7-bisphosphate, Sedoheptulose 7-phosphate | CO₂ Fixation | Sedoheptulose-1,7-bisphosphatase (SBPase), Transketolase | Plants, Algae, Cyanobacteria, some other autotrophic Bacteria. elifesciences.orgoup.comwikipedia.org |

| Sedoheptulose 1,7-Bisphosphate Pathway (SBPP) | Sedoheptulose 1,7-bisphosphate, Sedoheptulose 7-phosphate | Alternative Pentose Phosphate Pathway (C5 sugar metabolism) | Pyrophosphate-dependent Phosphofructokinase (PPi-PFK), Fructose-bisphosphate Aldolase | Anaerobic Bacteria (e.g., Prevotella, Clostridium), some protists (e.g., Entamoeba). nih.govnih.gov |

| Non-Oxidative Pentose Phosphate Pathway (PPP) | Sedoheptulose 7-phosphate | Synthesis of pentoses and NADPH | Transketolase, Transaldolase | Virtually ubiquitous across all domains of life. uni-salzburg.at |

Evolutionary Divergence of Heptose Phosphatases and Kinases in Different Organisms

The enzymes responsible for the phosphorylation and dephosphorylation of heptose sugars have undergone significant evolutionary divergence, leading to a variety of specialized proteins across different life forms.

Heptose Phosphatases: The evolution of sedoheptulose-1,7-bisphosphatase (SBPase) and its functional counterpart, fructose-1,6-bisphosphatase (FBPase), provides a compelling example of divergent evolution. In many eubacteria, a single bifunctional FBPase/SBPase enzyme catalyzes the dephosphorylation of both fructose-1,6-bisphosphate and sedoheptulose-1,7-bisphosphate. nih.gov However, in the chloroplasts of eukaryotic photosynthetic organisms, these reactions are carried out by two distinct and highly specific enzymes. nih.govpnas.org Phylogenetic studies reveal that these two eukaryotic enzymes have independent evolutionary origins. Chloroplastic FBPase is believed to have originated from a bacterial gene, likely acquired during the endosymbiotic event that gave rise to mitochondria. pnas.orgrcsb.org In contrast, SBPase appears to have arisen from an archaeal gene that was present in the eukaryotic host genome. pnas.orgrcsb.org Despite their different ancestries, both enzymes have converged on a similar three-dimensional structure but retain distinct regulatory sites, allowing for coordinated light-dependent regulation via the ferredoxin-thioredoxin system. pnas.org

Another class of heptose phosphatases, such as D-glycero-D-manno-heptose-1,7-bisphosphate phosphatase (GmhB), evolved within the haloacid dehalogenase (HAD) superfamily. nih.gov The ancestor of GmhB was likely a promiscuous phosphatase that, following gene duplication, specialized to function in the biosynthesis of ADP-L-glycero-β-D-manno-heptose, a key component of lipopolysaccharide in Gram-negative bacteria. nih.govnih.gov This specialization included the evolution of selectivity for different anomers of its heptose bisphosphate substrate, which correlates with the specificity of the pathway's kinase. beilstein-institut.deacs.org

Heptose Kinases: Sedoheptulose kinase (SHPK) is a carbohydrate kinase that catalyzes the phosphorylation of sedoheptulose to form sedoheptulose 7-phosphate (S7P), thereby channeling it into the non-oxidative branch of the pentose phosphate pathway. mdpi.comnih.gov This enzyme is crucial for regulating the flux of seven-carbon sugars in cellular metabolism. mdpi.com

The evolution of phosphofructokinases (PFKs) also shows adaptation toward heptose substrates. In certain anaerobic bacteria, such as cellulolytic clostridia, pyrophosphate-dependent PFKs (PPi-PFKs) have evolved to efficiently catalyze the phosphorylation of S7P to sedoheptulose 1,7-bisphosphate (SBP). nih.govnih.gov This bifunctionality allows the enzyme to participate in both glycolysis (using fructose (B13574) 6-phosphate) and the alternative SBP pathway (using S7P), highlighting the metabolic flexibility conferred by enzyme evolution. nih.gov In cyanobacteria, ADP-dependent PFKs have been identified, adding another layer to the phylogenetic diversity of this enzyme family. nih.gov

| Enzyme | Reaction Catalyzed | Metabolic Pathway | Evolutionary Origin/Lineage | Key Organisms |

|---|---|---|---|---|

| Sedoheptulose-1,7-bisphosphatase (SBPase) | Sedoheptulose 1,7-bisphosphate → Sedoheptulose 7-phosphate | Calvin Cycle | Archaeal origin in eukaryotes. pnas.orgrcsb.org | Plants, Algae, Cyanobacteria |

| Bifunctional FBPase/SBPase | Dephosphorylates both Fructose 1,6-bisphosphate and Sedoheptulose 1,7-bisphosphate | Calvin Cycle, Gluconeogenesis | Bacterial. nih.gov | Many Eubacteria (e.g., Cyanobacteria). nih.govuniprot.org |

| D-glycero-D-manno-heptose-1,7-bisphosphate Phosphatase (GmhB) | D-glycero-D-manno-heptose 1,7-bisphosphate → D-glycero-D-manno-heptose 7-phosphate | LPS Biosynthesis | Evolved from promiscuous ancestor in HAD superfamily. nih.govnih.gov | Gram-negative Bacteria (e.g., E. coli). nih.gov |

| Sedoheptulose Kinase (SHPK) | Sedoheptulose → Sedoheptulose 7-phosphate | Pentose Phosphate Pathway | Carbohydrate kinase (FGGY) family. nih.gov | Mammals, other Eukaryotes. nih.gov |

| Pyrophosphate-dependent Phosphofructokinase (PPi-PFK) | Sedoheptulose 7-phosphate → Sedoheptulose 1,7-bisphosphate | SBP Pathway | PFK-A superfamily, adapted for S7P substrate. nih.govnih.gov | Anaerobic Bacteria (e.g., Clostridium), Protists. nih.gov |

Interplay and Distinctions Between this compound, Sedoheptulose 7-Phosphate, and Sedoheptulose 1,7-Bisphosphate Pathways Across Biological Kingdoms

The three principal phosphorylated forms of sedoheptulose—1-phosphate, 7-phosphate, and 1,7-bisphosphate—are intermediates in distinct but interconnected metabolic contexts that vary significantly across the biological kingdoms.

Sedoheptulose 7-Phosphate (S7P) is the most ubiquitous of the three, serving as a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP) found in nearly all organisms. uni-salzburg.at In this pathway, S7P is interconverted with other sugar phosphates by transketolase and transaldolase to produce pentoses for nucleotide synthesis and precursors for aromatic amino acids. S7P is also a central player in the Calvin cycle of photosynthetic organisms and a precursor for various natural products in bacteria, such as the heptose moieties of antibiotics like septacidin (B1681074) and hygromycin B. pnas.orgwikipedia.org

Sedoheptulose 1,7-Bisphosphate (SBP) functions primarily as an intermediate in two major pathways. In the Calvin cycle of plants, algae, and cyanobacteria, SBP is formed by the condensation of dihydroxyacetone phosphate (DHAP) and erythrose 4-phosphate, catalyzed by aldolase. wikipedia.org It is then irreversibly dephosphorylated by SBPase to yield S7P, a reaction that is a critical regulatory point for carbon fixation. wikipedia.orgmdpi.com Secondly, SBP is the defining intermediate of the SBP pathway, an alternative to the PPP in some anaerobic bacteria and protists that lack transaldolase. nih.govnih.gov In this reversible pathway, SBP is formed from S7P by a PPi-dependent phosphofructokinase and then cleaved by aldolase. nih.gov

This compound (S1P) is the least characterized of the three. Its metabolic role is not clearly established, though it has been identified in marine microorganisms and in stressed mammalian cells. biosynth.comnih.gov Enzymes such as fructose-bisphosphate aldolase can act on related 1-phosphate sugars, suggesting a potential link for S1P to glycolysis through the production of DHAP and a C4-sugar phosphate. wikipedia.org

The interplay between these pathways is dictated by the enzymatic toolkit of the organism. In photosynthetic eukaryotes, the pathways are clearly delineated: SBP is converted to S7P in the chloroplast as part of the Calvin cycle. wikipedia.org In anaerobic bacteria utilizing the SBP pathway, the direction is reversed, with S7P being converted to SBP to bridge pentose metabolism with glycolysis. nih.gov The classical PPP, dominant in most organisms, directly interconverts S7P with other sugars without forming SBP. uni-salzburg.at The metabolism of S1P remains an area for further investigation, but its structure suggests a potential intersection with the central carbon metabolism via aldolase activity.

| Feature | Pathway Involving S1P (Hypothetical) | Pathway Involving S7P (PPP) | Pathway Involving SBP (Calvin Cycle) | Pathway Involving SBP (SBP Pathway) |

|---|---|---|---|---|

| Primary Role | Unclear; potential link to glycolysis. | Pentose synthesis, NADPH production, amino acid precursors. uni-salzburg.at | Regeneration of CO₂ acceptor (RuBP) for carbon fixation. wikipedia.org | Alternative route for pentose assimilation, bypasses transaldolase. nih.gov |

| Key Enzyme(s) | Aldolase. wikipedia.org | Transketolase, Transaldolase. uni-salzburg.at | Aldolase, Sedoheptulose-1,7-bisphosphatase (SBPase). wikipedia.org | PPi-dependent Phosphofructokinase (PPi-PFK), Aldolase. nih.gov |

| Direction of Flux | S1P → DHAP + Erythrose-4-P (?) | Reversible interconversion of sugar phosphates. | SBP → S7P (Irreversible dephosphorylation). wikipedia.org | S7P ↔ SBP (Reversible). nih.gov |

| Organismal Domain | Observed in specific Bacteria and Eukaryotic cells. biosynth.comnih.gov | Ubiquitous (Archaea, Bacteria, Eukarya). uni-salzburg.at | Photosynthetic Eukaryotes, Cyanobacteria. elifesciences.org | Anaerobic Bacteria, some Eukaryotes (Protists). nih.govnih.gov |

| Subcellular Location | Cytosol (?) | Cytosol. | Chloroplast stroma. oup.com | Cytosol. |

Q & A

Q. What experimental approaches are used to detect and quantify Sedoheptulose 1-phosphate (S1P) in cellular models?

S1P can be detected using untargeted metabolomics with liquid chromatography-mass spectrometry (LC-MS). For example, extracellular and intracellular measurements in erythroblast cultures revealed S1P alongside metabolites like guanosine and spermidine, with heatmaps clustering metabolic profiles based on cell concentrations . Correlation analysis (e.g., negative correlations with glycerophosphocholine) further helps contextualize S1P levels in pathways like the pentose phosphate pathway .

Q. What enzymatic pathways are involved in S1P synthesis?

S1P is synthesized via aldolase-mediated condensation of dihydroxyacetone phosphate (DHAP) and erythrose. Kinetic studies show S1P formation plateaus at ~10 mM DHAP, with rates 7–20-fold slower than fructose 1-phosphate synthesis under similar conditions. This requires optimized reaction setups with fixed DHAP/erythrose ratios and enzyme activity assays (e.g., aldolase activity measurements) . Transketolase-mediated pathways using fructose 1-phosphate and ribose 5-phosphate also contribute, though scalability remains challenging .

Q. How is S1P integrated into central carbon metabolism?

S1P is a node in the pentose phosphate pathway (PPP) and interacts with intermediates like erythrose 4-phosphate and fructose 6-phosphate. In CAM plants, S1P accumulation is linked to sedoheptulose-7-phosphate phosphatase activity, suggesting roles in carbon and phosphorus homeostasis. Experimental induction under elevated CO₂ or sucrose treatments can elucidate these dynamics .

Advanced Research Questions

Q. How do researchers resolve contradictions in kinetic data between S1P and fructose 1-phosphate formation?

Discrepancies in reaction rates (e.g., S1P synthesis being 7–20-fold slower than fructose 1-phosphate) arise from substrate specificity of aldolases. Systematic variation of DHAP and erythrose/glyceraldehyde concentrations, coupled with enzyme kinetics modeling, helps distinguish rate-limiting steps. Parallel experiments with fixed vs. variable substrates are critical to isolate confounding factors .

Q. What methodologies address challenges in synthesizing S1P analogs for pathway studies?

Large-scale S1P production is limited by the instability of intermediates like sedoheptulose 7-phosphate. Transketolase-based synthesis (using fructose 1-phosphate and ribose 5-phosphate) offers an alternative, but requires purification optimization and activity assays to confirm yield and purity . Isotopic labeling (e.g., ¹³C-DHAP) can track S1P flux in metabolic networks .

Q. How can metabolomic data be integrated with pathway modeling to study S1P’s role in oxidative stress?

S1P correlates with oxidative stress markers like 8,9-DiHETrE (r = 0.56) in metabolomic datasets. Combining LC-MS-based metabolomics with pathway tools (e.g., MetaCyc or KEGG) maps S1P to PPP and antioxidant pathways. Knockout models of enzymes like sedoheptulose-1,7-bisphosphatase can validate these connections .

Q. What strategies validate S1P’s regulatory role in NAD⁺ biosynthesis under metabolic stress?

S1P accumulation under NAD⁺ depletion (e.g., via NAMPT inhibition) suggests crosstalk with salvage pathways. Co-culture experiments with isotopic tracers and siRNA knockdowns of PPP enzymes can dissect S1P’s contribution to NAD⁺ pools. Time-resolved metabolomics is essential to capture dynamic shifts .

Methodological Notes

- Kinetic Studies : Use fixed/variable substrate designs and plateau-phase analysis to avoid saturation artifacts .

- Metabolomics : Pair untargeted LC-MS with correlation networks to contextualize S1P in broader metabolic landscapes .

- Enzymatic Assays : Validate aldolase/transketolase activity with controls (e.g., omission of substrates) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.